Cas no 606092-87-9 (5-cyclopropyl-1,3-thiazol-2-amine)
5-cyclopropyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Cyclopropylthiazol-2-amine
- 2-AMINO-5-(CYCLOPROPYL)THIAZOLE
- 2-Thiazolamine,5-cyclopropyl-(9CI)
- 5-Cyclopropyl-1,3-thiazol-2-amine
- C6H8N2S
- 5-Cyclopropyl-thiazol-2-ylamine
- 2-Thiazolamine, 5-cyclopropyl-
- 3203AJ
- ST24044699
- MFCD14706999
- Z992239694
- DB-107598
- SCHEMBL342315
- AS-61915
- SB37901
- W18094
- AKOS011778807
- EN300-107785
- 5-CYCLOPROPYLTHIAZOL-2(3H)-IMINE
- 606092-87-9
- DTXSID50623182
- CS-0054987
- AKOS037645635
- 5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine
- 5-cyclopropyl-1,3-thiazol-2-amine
-
- MDL: MFCD14706999
- Inchi: 1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
- InChI Key: BXYAYILDSNLZLU-UHFFFAOYSA-N
- SMILES: S1C(N)=NC=C1C1CC1
Computed Properties
- Exact Mass: 140.04081944g/mol
- Monoisotopic Mass: 140.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 1.2
Experimental Properties
- Density: 1.369±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 292.1±9.0 ºC (760 Torr),
- Flash Point: 130.4±18.7 ºC,
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
5-cyclopropyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190369-1g |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | 95% | 1g |
$330 | 2023-02-17 | |
| abcr | AB538567-100 mg |
5-Cyclopropyl-thiazol-2-ylamine; . |
606092-87-9 | 100MG |
€481.30 | 2023-02-16 | ||
| Apollo Scientific | OR510054-250mg |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | >95% | 250mg |
£162.00 | 2025-02-20 | |
| Chemenu | CM190369-1g |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | C998260-10mg |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998260-50mg |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C998260-100mg |
5-Cyclopropylthiazol-2-amine |
606092-87-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0421-1g |
5-Cyclopropyl-thiazol-2-ylamine |
606092-87-9 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0421-5g |
5-Cyclopropyl-thiazol-2-ylamine |
606092-87-9 | 97% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0421-500mg |
5-Cyclopropyl-thiazol-2-ylamine |
606092-87-9 | 97% | 500mg |
2959.67CNY | 2021-05-08 |
5-cyclopropyl-1,3-thiazol-2-amine Suppliers
5-cyclopropyl-1,3-thiazol-2-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-cyclopropyl-1,3-thiazol-2-amine
Recent Advances in the Study of 5-Cyclopropyl-1,3-thiazol-2-amine (CAS: 606092-87-9) in Chemical Biology and Pharmaceutical Research
5-Cyclopropyl-1,3-thiazol-2-amine (CAS: 606092-87-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This thiazole derivative, characterized by a cyclopropyl substituent, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including infectious diseases, cancer, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-cyclopropyl-1,3-thiazol-2-amine derivatives. Researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. Molecular docking studies suggested that these compounds likely target bacterial cell wall synthesis enzymes, providing a potential mechanism of action.
In oncology research, 5-cyclopropyl-1,3-thiazol-2-amine has been identified as a crucial building block for kinase inhibitors. A recent patent application (WO2023051234) disclosed novel compounds incorporating this moiety that showed selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, with IC50 values in the nanomolar range. These findings are particularly relevant for the development of next-generation cancer therapeutics, as CDK4/6 inhibitors have emerged as important agents in breast cancer treatment.
The compound's potential in central nervous system (CNS) drug development was highlighted in a 2024 study published in ACS Chemical Neuroscience. Researchers designed and synthesized novel 5-cyclopropyl-1,3-thiazol-2-amine derivatives targeting the serotonin 5-HT6 receptor, which has been implicated in cognitive disorders. Several analogs displayed high binding affinity (Ki < 10 nM) and functional selectivity, with one lead compound showing promising results in animal models of Alzheimer's disease by improving cognitive performance without significant side effects.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 5-cyclopropyl-1,3-thiazol-2-amine. A 2023 publication in Organic Process Research & Development described a scalable, one-pot synthesis method with improved yield (85%) and purity (>99%) compared to traditional approaches. This methodological advancement is particularly important for facilitating the compound's broader application in drug discovery programs.
Pharmacokinetic studies of 5-cyclopropyl-1,3-thiazol-2-amine derivatives have also progressed significantly. A recent investigation published in Drug Metabolism and Disposition (2024) characterized the metabolic stability and cytochrome P450 inhibition profile of several lead compounds. The results indicated favorable metabolic properties, with moderate hepatic clearance and low potential for drug-drug interactions, suggesting good developability characteristics for clinical candidates.
Looking forward, the versatility of 5-cyclopropyl-1,3-thiazol-2-amine as a privileged scaffold continues to drive innovation in drug discovery. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
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